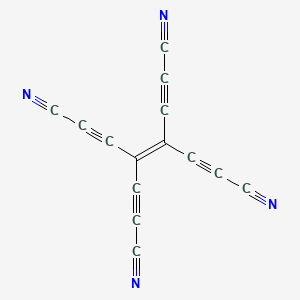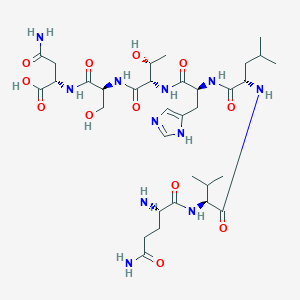
4,5-Bis(cyanoethynyl)oct-4-ene-2,6-diynedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(cyanoethynyl)oct-4-ene-2,6-diynedinitrile: is a complex organic compound characterized by its unique structure, which includes multiple cyano groups and ethynyl linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(cyanoethynyl)oct-4-ene-2,6-diynedinitrile typically involves the reaction of oct-4-ene-2,6-diynedinitrile with cyanoethynyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is designed to be efficient and cost-effective, with considerations for safety and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Bis(cyanoethynyl)oct-4-ene-2,6-diynedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The ethynyl groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, 4,5-Bis(cyanoethynyl)oct-4-ene-2,6-diynedinitrile is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. Its derivatives may exhibit interesting pharmacological properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable and reactive intermediates .
Wirkmechanismus
The mechanism of action of 4,5-Bis(cyanoethynyl)oct-4-ene-2,6-diynedinitrile involves its interaction with molecular targets through its reactive cyano and ethynyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The pathways involved in these interactions are still under investigation, but they may include inhibition of specific enzymes or modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4,5-Bis(arylimino)pyrenylidenes: These compounds share a similar structural motif with multiple reactive groups and are used in polymerization reactions.
Bicyclo[2,2,2]oct-7-ene-2,3,5,6-tetracarboxylic diimide: This compound is used in the synthesis of poly(ester-imide)s and shares some structural similarities.
Uniqueness: 4,5-Bis(cyanoethynyl)oct-4-ene-2,6-diynedinitrile is unique due to its combination of cyano and ethynyl groups, which provide a high degree of reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and exploring novel chemical reactions .
Eigenschaften
CAS-Nummer |
823813-93-0 |
|---|---|
Molekularformel |
C14N4 |
Molekulargewicht |
224.18 g/mol |
IUPAC-Name |
4,5-bis(2-cyanoethynyl)oct-4-en-2,6-diynedinitrile |
InChI |
InChI=1S/C14N4/c15-9-1-5-13(6-2-10-16)14(7-3-11-17)8-4-12-18 |
InChI-Schlüssel |
ZRKKRPYAYQBJNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(#CC(=C(C#CC#N)C#CC#N)C#CC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide](/img/structure/B14207314.png)

![2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14207326.png)
![[(6R)-6-(Ethenyloxy)hept-4-yn-1-yl]benzene](/img/structure/B14207349.png)

![3-Methyl-1,3,5,10-tetrahydrocyclohepta[4,5]pyrrolo[3,2-c]pyridin-9(2H)-one](/img/structure/B14207355.png)
![4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid](/img/structure/B14207357.png)

![3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14207364.png)

![4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid](/img/structure/B14207372.png)
![2-[6-(2-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14207376.png)

